N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(24-16-8-3-2-4-9-16)20(23)21-12-11-17(22)19-13-15-7-5-6-10-18(15)25-19/h2-10,13-14,17,22H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTBNPQLCCAHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1=CC2=CC=CC=C2O1)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hydroxypropyl group, and the coupling with phenoxypropanamide. Common synthetic routes include:
Formation of Benzofuran Ring: This can be achieved through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: This step often involves the use of epoxides or halohydrins in the presence of a base to introduce the hydroxypropyl group.
Coupling with Phenoxypropanamide: The final step involves the coupling of the benzofuran derivative with phenoxypropanamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE involves its interaction with specific molecular targets. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzofuran vs. Phenyl/Chlorophenyl Groups
Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, Compound 8) feature chlorophenyl groups, which are electron-withdrawing and may enhance oxidative stability.
Hydroxypropyl vs. Sulfonyl/Sulfonamide Groups
The trifluoromethyl-sulfonyl propanamide derivative in exhibits high metabolic stability due to its electron-withdrawing trifluoromethyl and sulfonyl groups. However, the hydroxypropyl group in the target compound may improve aqueous solubility and reduce toxicity compared to sulfonamide-containing analogs, which are often associated with higher lipophilicity and renal clearance challenges .
Phenoxypropanamide vs. Hydroxamic Acid Derivatives
Hydroxamic acids (e.g., , Compounds 6–10) are known for metal-chelating properties, making them potent inhibitors of metalloenzymes like histone deacetylases (HDACs). The target compound’s phenoxypropanamide group lacks chelating capacity but may exhibit distinct selectivity profiles, favoring non-metalloenzyme targets such as serine hydrolases or kinases .
Pharmacokinetic and Physicochemical Properties
While exact data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The benzofuran and phenoxy groups likely increase logP compared to chlorophenyl-hydroxamic acids but reduce it relative to trifluoromethyl-sulfonyl derivatives.
- Solubility : The hydroxypropyl chain may enhance water solubility compared to fully aromatic or sulfonamide-based compounds.
- Metabolic Stability : Benzofuran rings are susceptible to oxidative metabolism, whereas trifluoromethyl groups () resist degradation, suggesting the target compound may require structural optimization for in vivo applications .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antioxidant Potential: Compounds with benzofuran or phenolic groups (e.g., butylated hydroxyanisole, BHA) exhibit radical-scavenging activity in DPPH assays . The target compound’s phenoxy group may similarly neutralize free radicals, though direct evidence is lacking.
- Enzyme Inhibition : Sulfonamide derivatives () show efficacy in targeting enzymes like carbonic anhydrase, while hydroxamic acids () inhibit HDACs. The target compound’s amide linkage and benzofuran moiety could modulate serine proteases or kinases, warranting enzymatic profiling.
- Toxicity Considerations: Hydroxypropyl groups may reduce cytotoxicity compared to chlorophenyl or trifluoromethyl substituents, which are linked to organofluorophoric accumulation risks .
Biological Activity
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its pharmacological properties. The compound's structure can be depicted as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 1448140-29-1 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzofuran ring is known to modulate kinase and protease activities, which are critical in cancer progression and infection pathways. This interaction may lead to:
- Inhibition of Tumor Growth: The compound exhibits anti-tumor properties by inhibiting specific kinases involved in cell proliferation.
- Antibacterial Activity: It has shown potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.
- Antioxidative Effects: The hydroxypropyl group contributes to its antioxidative properties, scavenging free radicals and reducing oxidative stress.
Biological Activity Overview
Research on the biological activity of this compound has revealed several important findings:
-
Anti-Tumor Activity:
- In vitro studies demonstrated that the compound inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
- A study reported a significant reduction in tumor size in xenograft models treated with this compound.
-
Antibacterial Properties:
- The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
-
Antioxidant Activity:
- In vitro assays showed that it effectively reduces oxidative stress markers, indicating potential therapeutic benefits in oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide, and how can yield optimization be achieved?
- Methodology : The compound can be synthesized via multi-step organic reactions, including condensation of benzofuran derivatives with hydroxypropyl intermediates. For example, NaH in THF has been used to deprotonate hydroxyl groups, enabling nucleophilic substitution (e.g., coupling phenoxypropanamide moieties) . Yield optimization involves adjusting stoichiometry, reaction time (e.g., 0°C to room temperature), and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC or HPLC is critical .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the benzofuran core, hydroxypropyl chain, and phenoxypropanamide substituents. Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., hydroxyl, amide). High-resolution MS or X-ray crystallography resolves ambiguities in complex cases .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodology : Agar well diffusion assays against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) and antifungal tests (e.g., against Aspergillus flavus) provide initial activity profiles. Minimum inhibitory concentration (MIC) assays quantify potency. Positive controls like streptomycin ensure assay validity .
Q. How can researchers predict the pharmacokinetic properties of this compound computationally?
- Methodology : Cheminformatic tools like SwissADME or PreADMET analyze absorption, distribution, metabolism, and excretion (ADME). Parameters such as LogP (lipophilicity), polar surface area (PSA), and blood-brain barrier permeability are modeled. Toxicity prediction tools (e.g., ProTox-II) assess hepatotoxicity and mutagenicity .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data across studies?
- Methodology : Standardize assay protocols (e.g., consistent inoculum size, incubation time) and validate using reference compounds. Employ dose-response curves to compare EC₅₀ values. Statistical tools (e.g., ANOVA, Tukey’s test) identify significant variations. Replicate studies under controlled conditions to isolate confounding factors .
Q. How can quantum chemical calculations elucidate the compound’s reactivity in synthetic or metabolic pathways?
- Methodology : Density Functional Theory (DFT) calculations model reaction intermediates and transition states. Software like Gaussian or ORCA optimizes geometries and computes activation energies. Solvent effects are incorporated using continuum models (e.g., PCM). This predicts regioselectivity in hydroxylation or amide hydrolysis .
Q. What experimental designs are optimal for optimizing reaction conditions during scale-up?
- Methodology : Factorial Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). Response Surface Methodology (RSM) maps interactions between parameters. For example, a Central Composite Design minimizes experimental runs while maximizing yield and purity. Real-time monitoring with PAT (Process Analytical Technology) ensures reproducibility .
Q. How can molecular docking studies inform the design of derivatives with enhanced target affinity?
- Methodology : Dock the compound into bacterial enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina or Schrödinger. Analyze binding poses and interaction energies (e.g., hydrogen bonds, π-π stacking). Modify substituents (e.g., electron-withdrawing groups on the benzofuran ring) to improve fit and affinity .
Q. What mechanistic studies are needed to confirm the compound’s mode of action against multidrug-resistant pathogens?
- Methodology : Time-kill assays determine bactericidal vs. bacteriostatic effects. Transcriptomic profiling (RNA-seq) identifies upregulated/downregulated genes in treated vs. untreated bacteria. Fluorescence microscopy visualizes membrane disruption or intracellular target engagement (e.g., DNA intercalation) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains; use ATCC reference strains for consistency .
- Advanced Characterization : Employ synchrotron X-ray crystallography for unresolved stereochemistry or polymorphic forms .
- Computational-Experimental Feedback : Integrate DFT-predicted reaction pathways with experimental kinetic studies to refine mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
